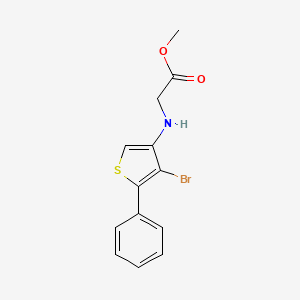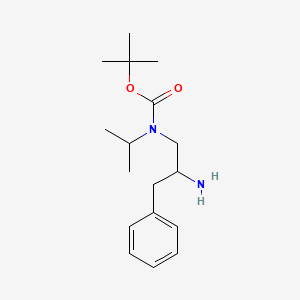
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is an organic compound with the molecular formula C16H17ClO3. This compound is characterized by the presence of a chloro group, a methoxybenzyloxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like toluene or methanol and catalysts such as trimethylsilyl triflate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flash chromatography and recrystallization are commonly employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyloxy groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)propanoic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)butanoic acid
Uniqueness
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17ClO3 |
|---|---|
Peso molecular |
292.75 g/mol |
Nombre IUPAC |
2-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanol |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-5-2-13(3-6-14)11-20-16-7-4-12(8-9-18)10-15(16)17/h2-7,10,18H,8-9,11H2,1H3 |
Clave InChI |
SADPDKMTYLRGIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)

![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)

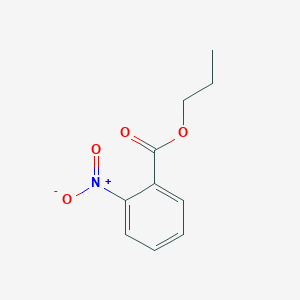

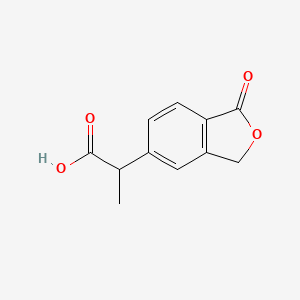

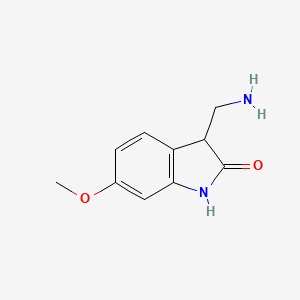

![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
